N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a compound with the molecular formula and a molecular weight of approximately . This compound is classified as a research chemical and is primarily utilized in scientific studies related to pharmacology and biochemistry. It features a complex structure that includes a pyrazole ring, a benzothiazole moiety, and a dimethylaminoethyl side chain, which are significant for its biological activity.
The synthesis of N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride involves several steps that typically include:
Technical details regarding specific reagents and reaction conditions are essential for replicating this synthesis in laboratory settings.
The molecular structure of N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride can be described using various chemical notations:
InChI=1S/C17H20FN5OS.ClH/c1-11-9-14(20-22(11)4)16(24)23(8-7-21(2)3)17-19-13-6-5-12(18)10-15(13)25-17;/h5-6,9-10H,7-8H2,1-4H3;1H
OZXTZWAXNGZVTL-UHFFFAOYSA-N
CC1=CC(=NN1C)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
These representations highlight the compound's complex connectivity and functional groups that contribute to its chemical behavior .
The compound may undergo various chemical reactions typical for amides and heterocycles:
Each reaction pathway requires specific conditions such as temperature, solvent choice, and catalysts to optimize yields .
The mechanism of action for N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is likely related to its role as a protein kinase inhibitor. This compound interacts with specific kinases involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis. Detailed studies are required to elucidate the precise interactions at the molecular level.
The physical and chemical properties of N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride include:
These properties are crucial for determining the handling and application of the compound in laboratory settings .
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride has several scientific applications:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.:
CAS No.: 37734-05-7